molecular formula C24H20ClN3O4 B11306095 N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11306095
M. Wt: 449.9 g/mol
InChI Key: RLBOIMINYBQPHB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide, also known by its chemical formula C26H24ClN3O2S2, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach is the condensation of 5-chloro-2-methylaniline with 4-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The resulting intermediate is then coupled with 2-bromoacetoacetanilide to form the target compound.

Reaction Conditions::

    Step 1: Condensation of 5-chloro-2-methylaniline with 4-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine (solvent, temperature, catalyst).

    Step 2: Coupling with 2-bromoacetoacetanilide (solvent, base, temperature).

Industrial Production:: While industrial-scale production methods are proprietary, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactions::

    Oxidation: Undergoes oxidation reactions (e.g., with peroxides or metal oxides).

    Substitution: Exhibits nucleophilic substitution reactions.

    Reduction: Can be reduced using various reducing agents.

Common Reagents and Conditions::

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Substitution: Sodium hydroxide (NaOH), alkyl halides.

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to a sulfoxide or sulfone.

Scientific Research Applications

Chemistry::

    Drug Discovery: Investigated as a potential drug candidate due to its unique structure.

    Organic Synthesis: Used as a building block in the synthesis of other compounds.

Biology and Medicine::

    Anticancer Properties: Explored for its potential anticancer effects.

    Enzyme Inhibition: May inhibit specific enzymes involved in disease pathways.

Industry::

    Materials Science: Used in the development of novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C24H20ClN3O4/c1-15-3-8-18(25)13-21(15)26-22(29)14-31-20-11-6-17(7-12-20)24-27-23(28-32-24)16-4-9-19(30-2)10-5-16/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

RLBOIMINYBQPHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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